Cas no 41910-98-9 (α-(4-Bromophenyl)-α-2-(dimethylamino)ethyl-3-pyridinemethanol)

α-(4-Bromophenyl)-α-2-(dimethylamino)ethyl-3-pyridinemethanol 化学的及び物理的性質
名前と識別子
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- α-(4-Bromophenyl)-α-[2-(dimethylamino)ethyl]-3-pyridinemethanol
- 1-(4-bromophenyl)-3-(dimethylamino)-1-pyridin-3-ylpropan-1-ol
- A-(4-BROMOPHENYL)-A-[2-(DIMETHYLAMINO)ETHYL]-3-PYRIDINEMETHANOL
- 1-(4-Bromophenyl)-3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol
- ?-(4-Bromophenyl)-?-[2-(dimethylamino)ethyl]-3-pyridinemethanol
- alpha -(4-Bromophenyl)- alpha -[2-(dimethylamino)ethyl]-3-pyridinemethanol
- 41910-98-9
- alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol
- TCMDC-131412
- DTXSID60512816
- A-[2-(dimethylamino)ethyl]-3-pyridinemethanol
- AKOS030255305
- CHEMBL547272
- A-(4-Bromophenyl)-
- α-(4-Bromophenyl)-α-2-(dimethylamino)ethyl-3-pyridinemethanol
-
- インチ: InChI=1S/C16H19BrN2O/c1-19(2)11-9-16(20,14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-8,10,12,20H,9,11H2,1-2H3
- InChIKey: YAYXSVOPNBARLP-UHFFFAOYSA-N
- SMILES: CN(C)CCC(C1=CC=C(C=C1)Br)(C2=CN=CC=C2)O
計算された属性
- 精确分子量: 334.06800
- 同位素质量: 334.06808g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 292
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 36.4Ų
じっけんとくせい
- PSA: 36.36000
- LogP: 3.03170
α-(4-Bromophenyl)-α-2-(dimethylamino)ethyl-3-pyridinemethanol Security Information
α-(4-Bromophenyl)-α-2-(dimethylamino)ethyl-3-pyridinemethanol 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
α-(4-Bromophenyl)-α-2-(dimethylamino)ethyl-3-pyridinemethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B686485-250mg |
α-(4-Bromophenyl)-α-[2-(dimethylamino)ethyl]-3-pyridinemethanol |
41910-98-9 | 250mg |
$ 718.00 | 2023-04-18 | ||
TRC | B686485-500mg |
α-(4-Bromophenyl)-α-[2-(dimethylamino)ethyl]-3-pyridinemethanol |
41910-98-9 | 500mg |
$ 1177.00 | 2023-04-18 | ||
TRC | B686485-50mg |
α-(4-Bromophenyl)-α-[2-(dimethylamino)ethyl]-3-pyridinemethanol |
41910-98-9 | 50mg |
$ 155.00 | 2023-04-18 |
α-(4-Bromophenyl)-α-2-(dimethylamino)ethyl-3-pyridinemethanol 関連文献
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
α-(4-Bromophenyl)-α-2-(dimethylamino)ethyl-3-pyridinemethanolに関する追加情報
Comprehensive Overview of α-(4-Bromophenyl)-α-2-(dimethylamino)ethyl-3-pyridinemethanol (CAS No. 41910-98-9)
α-(4-Bromophenyl)-α-2-(dimethylamino)ethyl-3-pyridinemethanol (CAS No. 41910-98-9) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its bromophenyl and pyridinemethanol moieties, exhibits unique physicochemical properties that make it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, owing to its ability to modulate biological targets. The presence of a dimethylaminoethyl group further enhances its versatility, enabling interactions with various receptors and enzymes.
In recent years, the demand for highly functionalized pyridine derivatives has surged, driven by their role in developing novel therapeutics. α-(4-Bromophenyl)-α-2-(dimethylamino)ethyl-3-pyridinemethanol stands out due to its balanced lipophilicity and electronic properties, which are critical for optimizing drug-like molecules. A growing trend in AI-driven drug design has also highlighted the importance of such compounds, as they serve as building blocks for machine learning-based molecular modeling. This aligns with the increasing searches for "pyridine derivatives in drug discovery" and "CAS 41910-98-9 applications" across scientific databases.
The synthesis of α-(4-Bromophenyl)-α-2-(dimethylamino)ethyl-3-pyridinemethanol typically involves multi-step reactions, including Grignard additions and reductive amination. These methods are well-documented in peer-reviewed literature, catering to the rising interest in "synthetic routes for bromophenyl compounds". Its structural analogs have shown promise in preclinical studies, particularly in central nervous system (CNS) drug development, a hot topic among researchers exploring "neuroactive small molecules". This compound’s mechanistic versatility is further evidenced by its potential use in catalysis and material science.
From an industrial perspective, CAS 41910-98-9 is often discussed in the context of scale-up challenges and process optimization. Companies specializing in custom synthesis frequently encounter inquiries about this compound, reflecting its commercial relevance. Environmental and regulatory considerations also play a role, with searches like "green chemistry approaches for pyridinemethanol synthesis" gaining traction. The compound’s stability under various conditions makes it a candidate for high-throughput screening platforms, another area of growing interest.
In conclusion, α-(4-Bromophenyl)-α-2-(dimethylamino)ethyl-3-pyridinemethanol represents a compelling case study in modern chemical research. Its multifaceted applications—from medicinal chemistry to advanced materials—underscore its importance in both academic and industrial settings. As the scientific community continues to explore structure-activity relationships (SAR) and computational drug design, this compound will likely remain a focal point for innovation.
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